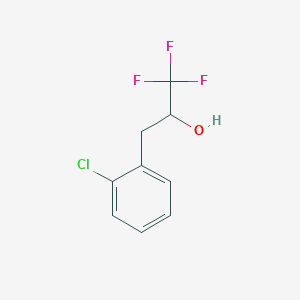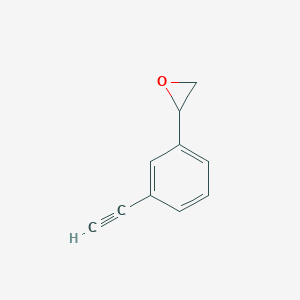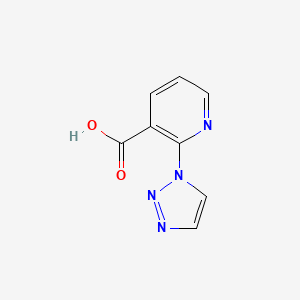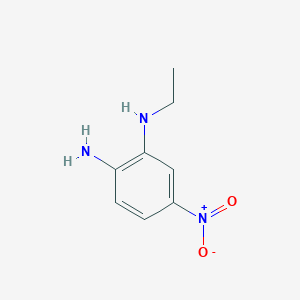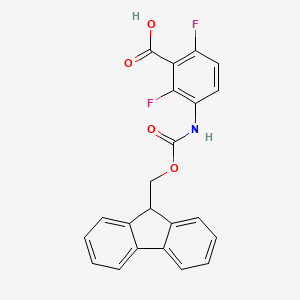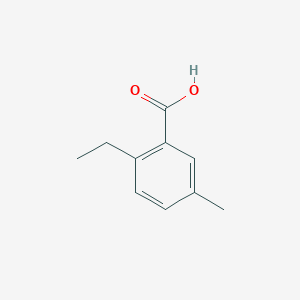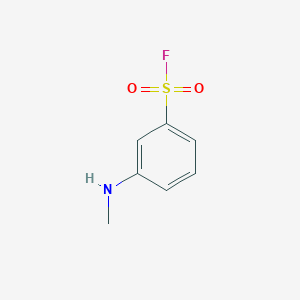
3-(Methylamino)benzene-1-sulfonylfluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methylamino)benzene-1-sulfonylfluoride is a chemical compound with the molecular formula C7H8FNO2S and a molecular weight of 189.2 g/mol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sulfonyl fluorides, including 3-(Methylamino)benzene-1-sulfonylfluoride, can be achieved through a one-pot process from sulfonates or sulfonic acids . This method involves mild reaction conditions and readily available reagents. The most common method involves a chlorine–fluorine exchange of arenesulfonyl chloride in the presence of an aqueous solution of potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) . An efficient system can be achieved with a phase transfer catalyst, such as KF and 18-crown-6-ether in acetonitrile .
Industrial Production Methods
Industrial production methods for sulfonyl fluorides typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring the compound meets the required specifications for various applications.
化学反应分析
Types of Reactions
3-(Methylamino)benzene-1-sulfonylfluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include potassium fluoride (KF), potassium hydrogen fluoride (KHF2), and phase transfer catalysts like 18-crown-6-ether . Reaction conditions typically involve mild temperatures and solvents such as acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonyl derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
科学研究应用
3-(Methylamino)benzene-1-sulfonylfluoride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its ability to react with specific amino acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of protease inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(Methylamino)benzene-1-sulfonylfluoride involves its reactivity with specific molecular targets. The sulfonyl fluoride group can covalently bind to active-site amino acid residues in proteins, leading to enzyme inhibition . This covalent interaction is highly selective, making the compound valuable for studying protein function and developing targeted therapies.
相似化合物的比较
Similar Compounds
2-Nitrobenzenesulfonyl Fluoride: Known for its antibacterial properties and ability to react with target proteins.
(2-Aminoethyl)benzenesulfonyl Fluoride: Used as a serine protease inhibitor.
Uniqueness
3-(Methylamino)benzene-1-sulfonylfluoride is unique due to its specific reactivity and stability. Its ability to selectively interact with proteins and enzymes sets it apart from other sulfonyl fluorides, making it a valuable tool in biochemical research and therapeutic development .
属性
分子式 |
C7H8FNO2S |
|---|---|
分子量 |
189.21 g/mol |
IUPAC 名称 |
3-(methylamino)benzenesulfonyl fluoride |
InChI |
InChI=1S/C7H8FNO2S/c1-9-6-3-2-4-7(5-6)12(8,10)11/h2-5,9H,1H3 |
InChI 键 |
XGSLSQKGZRCILA-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC(=CC=C1)S(=O)(=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



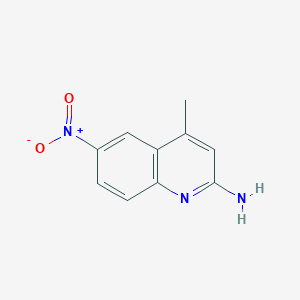
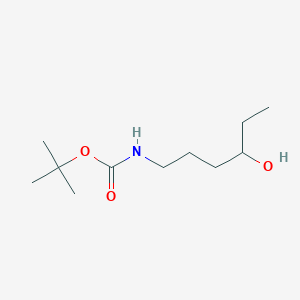
![rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamidehydrochloride,trans](/img/structure/B13575931.png)
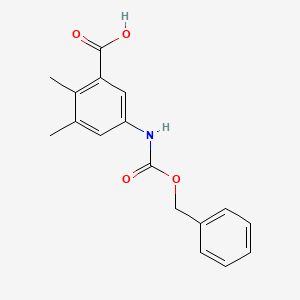

![3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13575950.png)
![N-[4-(2-methoxyphenoxy)phenyl]butanamide](/img/structure/B13575956.png)
